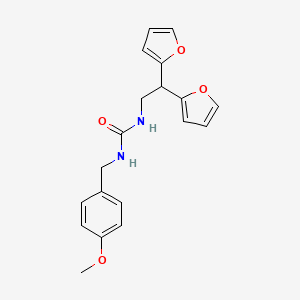
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,2-Di(furan-2-yl)ethyl)-3-(4-methoxybenzyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a urea linkage, which is known to enhance biological activity by facilitating interactions with various biological targets. The presence of furan rings and a methoxybenzyl group contributes to its pharmacological profile.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. For example, derivatives of furan have been reported to inhibit tyrosinase with IC50 values as low as 0.0433 µM .
- Anticancer Activity : The structural features of urea derivatives allow for interactions with cancer cell pathways. Research indicates that modifications on the phenyl ring can significantly affect cytotoxicity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural elements:
- Furan Substitution : The presence of di(furan-2-yl) groups has been linked to enhanced interaction with target proteins, possibly through π-stacking or hydrogen bonding.
- Methoxy Group : The methoxy substitution at the benzyl position has been shown to improve lipophilicity and enhance cellular uptake, thereby increasing the compound's efficacy .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally similar to this compound:
| Compound | Target | Activity (IC50/μM) | Mechanism |
|---|---|---|---|
| Compound A | Tyrosinase | 0.0433 | Enzyme inhibition |
| Compound B | SIRT2 | < 10 | Enzyme inhibition |
| Compound C | Cancer cells (A431) | < 5 | Cytotoxicity |
| Compound D | Bacterial strains | MIC < 20 | Antibacterial |
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of urea derivatives revealed that compounds with similar structural motifs exhibited significant cytotoxicity against A431 cells. The study highlighted that modifications in the phenyl ring greatly impacted their efficacy, suggesting that the methoxy group plays a crucial role in enhancing activity against cancer cells .
Case Study 2: Enzyme Inhibition
Research on furan derivatives has shown promising results in inhibiting tyrosinase, an enzyme implicated in various skin disorders and pigmentation issues. The binding affinity and inhibition constants were determined using molecular docking studies, indicating that structural modifications could lead to more potent inhibitors .
属性
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-15-8-6-14(7-9-15)12-20-19(22)21-13-16(17-4-2-10-24-17)18-5-3-11-25-18/h2-11,16H,12-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOQZBSLXDEYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














